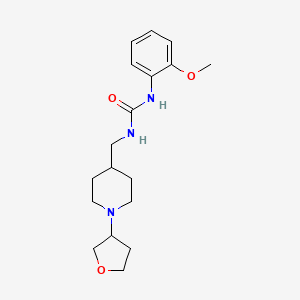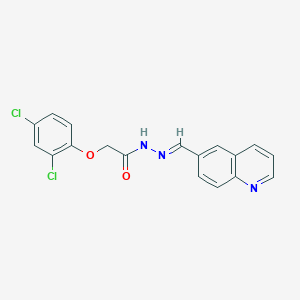
(E)-2-(2,4-dichlorophenoxy)-N'-(quinolin-6-ylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a dichlorophenoxy group, a quinoline moiety, and an acetohydrazide linkage, making it a subject of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with quinoline-6-carbaldehyde under reflux conditions in the presence of an acid catalyst to form the final product, (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Biologically, this compound is investigated for its antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal research, the compound’s structure-activity relationship (SAR) is explored to design new therapeutic agents, particularly targeting bacterial infections and cancer cells.
Industry
In the industrial sector, the compound’s stability and reactivity are leveraged in the development of new materials, such as polymers and coatings, with enhanced properties.
Wirkmechanismus
The mechanism by which (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The inhibition of key enzymes disrupts metabolic pathways in microorganisms or cancer cells, leading to cell death or growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-4-ylmethylene)acetohydrazide
- (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-8-ylmethylene)acetohydrazide
Uniqueness
Compared to similar compounds, (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide exhibits unique properties due to the position of the quinoline moiety. This positional difference can significantly affect the compound’s binding affinity and specificity towards biological targets, making it a distinct candidate for further research and development.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-quinolin-6-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-14-4-6-17(15(20)9-14)25-11-18(24)23-22-10-12-3-5-16-13(8-12)2-1-7-21-16/h1-10H,11H2,(H,23,24)/b22-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPADZJZCYGWPG-LSHDLFTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

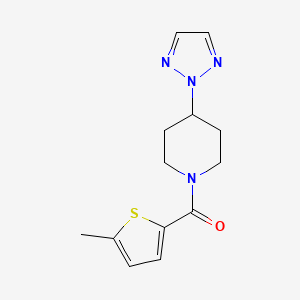
![Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride](/img/structure/B2407626.png)
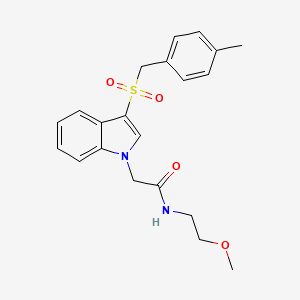
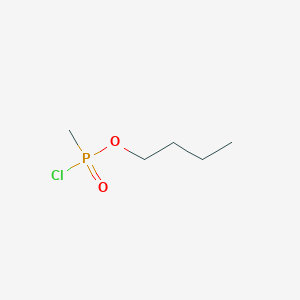




![1'-tert-butyl 1-ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2407639.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2407640.png)
![9-Oxa-5-azaspiro[3.6]decane](/img/structure/B2407643.png)
